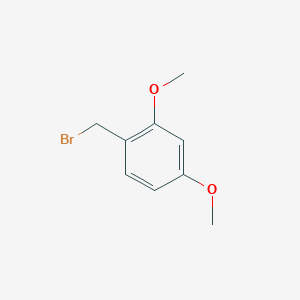

1-(Bromomethyl)-2,4-dimethoxybenzene

Descripción

1-(Bromomethyl)-2,4-dimethoxybenzene (CAS No. 161919-74-0), also known as 2,4-dimethoxybenzyl bromide, is a brominated aromatic compound with the molecular formula C₉H₁₁BrO₂. It features a benzyl bromide core substituted with methoxy groups at the 2- and 4-positions. Key physical properties include a boiling point of 280.4°C, density of 1.384 g/cm³, and refractive index of 1.539 . This compound is widely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of phosphonium salts for Wittig or Stille reactions .

Propiedades

IUPAC Name |

1-(bromomethyl)-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFNCRZGRZNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569143 | |

| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161919-74-0 | |

| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide, is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a synthesized derivative was found to act as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase, enzymes involved in cancer cell proliferation and melanin production, respectively. Molecular docking studies demonstrated favorable binding interactions with these targets, suggesting potential therapeutic applications in cancer treatment .

Inhibition Studies

The compound has shown promise as an inhibitor for various biological pathways:

- Ribonucleotide Reductase (RNR) : This enzyme is crucial for DNA synthesis. Inhibition can lead to decreased proliferation of cancer cells.

- Tyrosinase : Involved in melanin production; inhibition can affect pigmentation disorders and melanoma treatments.

Case Studies

- In Silico Studies : A recent investigation utilized molecular dynamics simulations and density functional theory (DFT) to analyze the reactivity and binding orientations of this compound with target proteins. The results indicated that the compound could effectively bind to RNR and tyrosinase, supporting its role as a potential anticancer agent .

- Fluorescent Probes : Related compounds have been developed as fluorescent probes for imaging myelin in the central nervous system. These studies highlight the versatility of brominated methoxybenzenes in biomedical applications beyond traditional organic synthesis .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound indicate that it is likely to penetrate biological membranes effectively due to its moderate lipophilicity (Log P values between 2.05 and 2.83) and favorable skin permeability characteristics . However, toxicity assessments are necessary to evaluate safety profiles for clinical use.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

1-(Bromomethyl)-2,4-dimethoxybenzene serves as a crucial intermediate in the synthesis of various natural products and pharmaceuticals. Notably, it has been used in the preparation of isocoumarins and other derivatives that exhibit biological activity. For instance, it plays a role in synthesizing compounds like denbinobin, which has demonstrated HIV-1 replication inhibition properties .

Table 1: Examples of Compounds Synthesized from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Denbinobin | HIV-1 replication inhibitor | |

| Isocoumarins | Various pharmacological effects | |

| 3,4-Dihydroisocoumarins | Anticancer properties |

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes such as ribonucleotide reductase (RNR) and tyrosinase. Molecular docking studies indicate that this compound can bind effectively to these enzymes, suggesting its potential use in cancer therapy and skin-related disorders .

Case Study: Molecular Docking Analysis

- Objective : To evaluate the binding affinity of this compound with RNR and tyrosinase.

- Methodology : The study employed molecular docking simulations to predict the interaction sites and binding energies.

- Findings : The compound exhibited significant binding interactions via hydrogen bonds and hydrophobic contacts with critical amino acid residues in both enzymes .

Comparación Con Compuestos Similares

Research Findings and Key Differences

Positional Isomerism :

- The 2,4-dimethoxy isomer (target compound) shows distinct reactivity compared to 3,5-dimethoxy derivatives. For instance, the latter forms more stable phosphonium salts due to reduced steric hindrance .

- In homologation reactions, 4-(Bromomethyl)-1,2-dimethoxybenzene (1,2-substitution) yields trifluorodecane products at 61% efficiency, suggesting steric and electronic advantages .

Multi-Halogenated Derivatives :

- 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene (two bromine atoms) exhibits enhanced electrophilicity, making it suitable for dual functionalization in complex molecule synthesis .

Chloro vs. Bromo Analogues :

- The chloro analog (CAS 55791-52-1) has a lower boiling point (268.4°C ) and molecular weight (186.63 g/mol ), making it preferable in low-temperature reactions .

Métodos De Preparación

Reaction Conditions and Mechanism

The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl₄). A radical initiator like benzoyl peroxide (0.5–1.0 mol%) is added, and the mixture is heated to reflux (76–80°C) for 6–12 hours. The mechanism proceeds via a radical chain process:

-

Initiation : Benzoyl peroxide decomposes thermally to generate phenyl radicals.

-

Propagation : The phenyl radical abstracts a hydrogen atom from the methyl group of 2,4-dimethoxytoluene, forming a benzyl radical.

-

Bromination : The benzyl radical reacts with NBS to yield the brominated product and regenerate a bromine radical.

This method avoids electrophilic bromination of the aromatic ring due to the electron-donating methoxy groups, which direct substitution to the para and ortho positions. However, the radical pathway selectively targets the methyl group, achieving yields of 60–75% under optimized conditions.

Industrial Adaptations

In scaled-up production, continuous flow reactors improve heat distribution and reduce reaction times. For example, a mixture of 2,4-dimethoxytoluene (1.0 M), NBS (1.1 equiv), and benzoyl peroxide (0.8 mol%) in CCl₄ achieves 85% conversion within 2 hours at 80°C in a microreactor system. The use of green solvents like perfluorocarbons is also being explored to replace CCl₄, though yields remain suboptimal (50–55%).

Bromination of 2,4-Dimethoxybenzyl Alcohol

An alternative approach involves converting 2,4-dimethoxybenzyl alcohol to the corresponding bromide using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Phosphorus Tribromide Method

In this two-step synthesis:

-

Oxidation : 2,4-Dimethoxytoluene is oxidized to 2,4-dimethoxybenzyl alcohol using potassium permanganate (KMnO₄) in acidic conditions (40–50% yield).

-

Bromination : The alcohol is treated with PBr₃ (1.2 equiv) in diethyl ether at 0°C, yielding this compound in 70–80% purity.

Key Advantages :

-

High regioselectivity.

-

Avoids radical initiators, simplifying purification.

Limitations :

-

Requires handling moisture-sensitive PBr₃.

-

Oxidation step introduces additional cost and time.

Hydrobromic Acid Method

A one-pot variant uses 48% aqueous HBr and sulfuric acid (H₂SO₄) as a catalyst. The alcohol is refluxed with HBr (3.0 equiv) in dichloromethane (DCM) for 4–6 hours, achieving 65–70% yield. This method is less efficient than PBr₃ but preferable for large-scale operations due to lower reagent costs.

Electrophilic Bromination Followed by Methyl Functionalization

A less common strategy involves sequential bromination of the aromatic ring and methyl group. While this method is more complex, it offers flexibility for synthesizing derivatives.

Aromatic Bromination

2,4-Dimethoxytoluene undergoes electrophilic bromination using bromine (Br₂) in the presence of FeBr₃ (1.0 mol%) at 25°C. The methoxy groups direct bromination to the 5-position, yielding 5-bromo-2,4-dimethoxytoluene (45–50% yield).

Methyl Group Bromination

The intermediate is subjected to radical bromination with NBS and benzoyl peroxide, as described in Section 1.1. This two-step process achieves an overall yield of 30–35%, making it less efficient than direct methyl bromination.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Radical Bromination | NBS, CCl₄, BPO | Reflux, 6–12 h | 60–75% | High selectivity, scalable | Toxic solvent (CCl₄) |

| PBr₃ Bromination | PBr₃, ether | 0°C, 2 h | 70–80% | No radical initiators | Requires alcohol precursor |

| HBr Bromination | HBr, H₂SO₄, DCM | Reflux, 4–6 h | 65–70% | Low cost | Moderate yield |

| Two-Step Bromination | Br₂, FeBr₃; NBS, BPO | 25°C; reflux | 30–35% | Flexible for derivatives | Low overall yield |

Q & A

Q. What are the key physical and spectroscopic properties of 1-(Bromomethyl)-2,4-dimethoxybenzene, and how can they guide experimental design?

Answer:

- Physical Properties : Boiling point: 123–124°C; density: 1.495 g/cm³; purity: >95.0% (GC) . These properties inform solvent selection (e.g., high-boiling solvents for reflux) and storage conditions (dry, cool environments).

- Spectroscopic Characterization :

- Methodology : Use GC or HPLC to confirm purity before reactions. For structural confirmation, combine NMR with X-ray crystallography (as demonstrated for structurally similar brominated aromatics in ).

Q. What are the recommended safety protocols for handling this compound?

Answer:

- Hazards : Limited toxicological data; assume acute toxicity based on structurally similar brominated compounds (e.g., skin/eye irritation, respiratory risks) .

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.

- First Aid :

- Skin contact: Wash with soap/water for 15+ minutes .

- Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound?

Answer:

- Radical Bromination : React 2,4-dimethoxytoluene with N-bromosuccinimide (NBS) under UV light or with a radical initiator (e.g., AIBN) in CCl₄ .

- Electrophilic Substitution : Brominate 2,4-dimethoxybenzaldehyde using PBr₃ or HBr/AcOH.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can this compound serve as a building block in medicinal chemistry?

Answer:

Q. How can researchers address contradictions in reported reactivity or spectroscopic data for this compound?

Answer:

- Troubleshooting :

- Purity Verification : Reanalyze via GC-MS or HPLC to rule out impurities affecting reactivity .

- Reaction Optimization : Vary solvents (e.g., DMF for polar mechanisms vs. THF for radical pathways) and catalysts (e.g., Cu vs. Pd) .

- Computational Modeling : Use DFT calculations to predict regioselectivity in substitution reactions (e.g., methoxy groups’ directing effects) .

- Example : Discrepancies in bromination yields may arise from trace moisture; rigorously dry reagents/solvents .

Q. What advanced techniques are recommended for studying its reactivity in complex reaction systems?

Answer:

- Kinetic Studies : Use in situ IR or NMR to monitor reaction progress (e.g., bromine displacement rates) .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track mechanistic pathways in cross-coupling reactions .

- High-Throughput Screening : Test reactivity under diverse conditions (temperature, catalysts) using automated platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.